Allicin (90per cent)-d10
CAS No.:
Cat. No.: VC0206840
Molecular Formula: C₆D₁₀OS₂
Molecular Weight: 172.33
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆D₁₀OS₂ |
---|---|
Molecular Weight | 172.33 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Allicin (90%)-d10 possesses distinct molecular properties that define its behavior in chemical and biological systems:
Property | Value |
---|---|
Molecular Formula | C₆D₁₀OS₂ |
Molecular Weight | 172.33 g/mol |
CAS Number | Not Assigned |
Category | Stable Isotopes |
IUPAC Name | 1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene |
InChI | InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
The molecular structure features a thiosulfinate functional group (S-SO) connecting two allyl groups, with all ten hydrogen atoms replaced by deuterium . This isotopic substitution maintains the same chemical structure as natural allicin but with altered atomic masses at specific positions.
Physical Properties
Allicin (90%)-d10 exhibits physical properties similar to its non-deuterated counterpart, with subtle differences arising from isotopic substitution:
Physical Property | Description |
---|---|
Appearance | Light yellow oily liquid |
Odor | Strong, characteristic garlic-like scent |
Solubility | Limited water solubility, soluble in organic solvents |
Stability | Temperature and light sensitive |
The compound retains the characteristic reactive nature of allicin, but with slightly modified kinetic properties due to the deuterium-hydrogen substitution. This deuterium kinetic isotope effect can influence reaction rates in certain chemical processes.
Synonyms and Alternative Nomenclature
Several alternative names exist for Allicin (90%)-d10, reflecting its chemical structure and applications:
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2-Propene-1-sulfinothioic Acid S-2-Propen-1-yl Ester-d10
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Diallyl Thiosulfinate-d10
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Thio-2-propene-1-sulfinic Acid S-Allyl Ester-d10
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Allimed-d10
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Alliosan-d10
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Allisure Liquid-d10
Synthesis Methods
Chemical Synthesis Approaches
The synthesis of Allicin (90%)-d10 typically follows established protocols adapted to incorporate deuterium labeling:
One common method involves the oxidation of deuterated diallyl disulfide using hydrogen peroxide in the presence of acetic acid as a catalyst. This approach has been optimized to achieve high yield and purity rates, with reported procedures achieving over 91% yield and purity exceeding 98%.
The general synthesis process follows these steps:
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Preparation of deuterated diallyl disulfide precursor
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Controlled oxidation reaction using hydrogen peroxide
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Purification procedures to achieve the target 90% purity level
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Analytical validation using mass spectrometry and NMR spectroscopy
Purification Techniques
Achieving the 90% purity level indicated in the compound's name requires sophisticated purification techniques:
Purification Method | Description | Advantage |
---|---|---|
Column Chromatography | Separation based on polarity differences | High resolution separation |
Preparative HPLC | Scale-up purification with UV detection | Precise fraction collection |
Recrystallization | Purification by selective crystallization | Removes specific impurities |
Distillation | Separation based on boiling point differences | Effective for volatile compounds |
Applications in Research
Use as Internal Standard
The primary application of Allicin (90%)-d10 is as an internal standard in analytical chemistry, particularly for the quantification of allicin in complex matrices:
"Allicin-D10 is a deuterium-labeled analog of Allicin commonly utilized as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography enabling precise quantification of Allicin in biological samples."
This function is particularly valuable because:
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The deuterated compound behaves nearly identically to non-deuterated allicin in chromatographic systems
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Mass spectrometry can easily distinguish between the two based on their different molecular weights
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Co-elution with natural allicin helps compensate for matrix effects and recovery variations
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Isotope dilution techniques provide exceptionally accurate quantification results
Analytical Applications and Methodology
Allicin (90%)-d10 enhances several analytical methodologies used in research:
Analytical Technique | Application | Benefit |
---|---|---|
LC-MS/MS | Quantification of allicin in garlic supplements | Improved method validation |
GC-MS | Analysis of volatile sulfur compounds | Enhanced detection limits |
Metabolomics | Tracking allicin metabolism | Accurate metabolite identification |
Pharmacokinetic Studies | Determining bioavailability parameters | Precise ADME profiling |
These applications are particularly relevant for standardization of garlic supplements, where allicin content serves as a marker for product quality and potency . The standardization process often requires sensitive analytical methods capable of detecting allicin in various formulations, including enteric-coated tablets, capsules, and dried garlic powder products.
Pharmacokinetic Research
In pharmacokinetic investigations, Allicin (90%)-d10 serves as a valuable tool for:
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Tracking absorption, distribution, metabolism, and excretion (ADME) patterns
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Establishing bioavailability parameters for different garlic supplement formulations
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Investigating potential drug-herb interactions involving garlic preparations
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Elucidating the metabolic pathways of organosulfur compounds in vivo
The compound enables researchers to distinguish between endogenous and exogenous allicin sources, providing clear insights into the metabolic fate of supplemental garlic compounds. This is particularly important given the complex nature of allicin metabolism and its numerous transformation products in biological systems.
Biological Significance
Relationship to Natural Allicin
While Allicin (90%)-d10 serves primarily as an analytical tool, understanding the biological significance of its parent compound provides context for its research applications:
Natural allicin forms when fresh garlic is crushed, allowing the enzyme alliinase to convert alliin to allicin. This process is key to garlic's bioactivity and has been extensively studied for its health implications. The synthesis of pure allicin typically involves "oxidation of diallyl disulfide using hydrogen peroxide in the presence of acetic acid as a catalyst."
Research using Allicin (90%)-d10 has helped elucidate that allicin's biological effects operate primarily through:
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Generation of reactive sulfur species that interact with cellular components
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Interaction with thiol-containing enzymes
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Modulation of redox-sensitive signaling pathways
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Alteration of membrane permeability in microbial cells
Research Applications in Health Sciences
The deuterated compound enables precise investigation of allicin's reported health benefits, including:
Health Domain | Research Findings | Analytical Contribution |
---|---|---|
Antimicrobial | Activity against various pathogens | Quantification of minimum inhibitory concentrations |
Antioxidant | Free radical scavenging properties | Measurement of bioavailability in tissues |
Cardiovascular | Effects on lipid profiles and blood pressure | Pharmacokinetic profiling in circulation |
Anti-inflammatory | Modulation of inflammatory mediators | Tracking distribution to target tissues |
These investigations are crucial for understanding the scientific basis behind traditional uses of garlic and developing standardized preparations with consistent bioactivity profiles .
Storage Parameter | Recommendation | Rationale |
---|---|---|
Temperature | -80°C for long-term storage | Minimizes thermal degradation |
Container | Amber glass vials with inert gas | Reduces light exposure and oxidation |
Solution Stability | Store as concentrated stock in appropriate solvent | Limits degradation reactions |
Handling | Minimize freeze-thaw cycles | Prevents accelerated degradation |
Comparative Analysis
Comparison with Other Deuterated Standards
Allicin (90%)-d10 belongs to a family of deuterated organosulfur standards that serve complementary analytical functions:
Compound | Molecular Formula | Primary Analytical Application |
---|---|---|
Allicin-d10 | C₆D₁₀OS₂ | Quantification of allicin in supplements and biological samples |
Diallyl disulfide-d10 | C₆D₁₀S₂ | Analysis of garlic volatile sulfur compounds |
S-allylcysteine-d5 | C₆H₆D₅NO₂S | Quantification of aged garlic extract compounds |
Alliin-d3 | C₆H₈D₃NO₃S | Analysis of intact garlic and fresh preparations |
Each compound addresses specific analytical challenges in garlic research, with Allicin (90%)-d10 being particularly valuable for studies focusing on fresh garlic preparations and supplements claiming standardized allicin content .
Future Research Directions
Emerging Applications
The continued development of Allicin (90%)-d10 as a research tool suggests several promising future directions:
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Integration into metabolomics approaches for comprehensive garlic bioactive profiling
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Application in clinical studies to better understand human absorption and metabolism patterns
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Development of isotope dilution assays for routine quality control of commercial garlic products
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Investigation of gut microbiota interactions with garlic organosulfur compounds
These emerging applications highlight the ongoing importance of deuterated standards in advancing our understanding of garlic's complex chemistry and biological effects.
Methodological Advances
Technical advances that may further enhance the utility of Allicin (90%)-d10 include:
Methodological Area | Potential Advancement | Impact on Research |
---|---|---|
High-Resolution MS | Improved detection limits | Enhanced sensitivity for trace analysis |
Microsampling Techniques | Reduced sample requirements | Facilitation of in vivo microdialysis studies |
Automation | High-throughput analysis | Expanded screening capabilities |
Data Processing Algorithms | Advanced isotope pattern recognition | More accurate quantification |
These advances will likely expand the range of research questions that can be addressed using this deuterated standard, particularly in complex biological matrices where current methodologies face sensitivity and specificity limitations.
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